N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclohexene-1-carboxamide
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Overview
Description
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclohexene-1-carboxamide is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a cyclohexene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclohexene-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The piperidine ring can be synthesized through a series of cyclization reactions, while the chlorophenyl group is introduced via electrophilic aromatic substitution. The final step involves the coupling of the piperidine derivative with the cyclohexene carboxamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclohexene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclohexene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclohexene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylmethanamine dihydrochloride: Shares a similar piperidine and chlorophenyl structure but differs in the carboxamide moiety.
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different functional groups attached to the piperidine ring.
Uniqueness
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclohexene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclohexene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN2O/c1-24(22(26)20-5-3-2-4-6-20)17-19-12-15-25(16-13-19)14-11-18-7-9-21(23)10-8-18/h5,7-10,19H,2-4,6,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWEAXEHYRCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)C3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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